N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]
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Overview
Description
N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine], commonly known as ETN, is a nitroamine explosive that has been used in various applications, including military and industrial use. ETN is a yellow crystalline solid that is relatively stable and has a high energy density.
Mechanism Of Action
The mechanism of action of ETN is not well understood, but it is believed to involve the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. ETN has been shown to induce ROS production in cancer cells, leading to their death.
Biochemical And Physiological Effects
ETN has been shown to have cytotoxic effects on cancer cells, but it can also have toxic effects on normal cells. ETN exposure has been associated with liver and kidney damage, as well as neurological effects. ETN exposure can also lead to the production of methemoglobin, which can cause oxygen deprivation in the body.
Advantages And Limitations For Lab Experiments
ETN is a relatively stable and easy to synthesize explosive, making it a useful tool for laboratory experiments. However, ETN is also highly toxic and can pose a danger to researchers. Special precautions must be taken when handling ETN, including the use of protective equipment and proper ventilation.
Future Directions
There are several future directions for ETN research. One potential area of research is the development of ETN-based chemotherapeutic agents for cancer therapy. ETN has been shown to have cytotoxic effects on cancer cells, but more research is needed to determine its potential as a chemotherapeutic agent. Another area of research is the development of safer methods for handling and synthesizing ETN, which could make it a more useful tool for laboratory experiments. Finally, more research is needed to understand the mechanism of action of ETN and its potential effects on normal cells.
Synthesis Methods
The synthesis of ETN typically involves the reaction of 2,4,6-trinitro-1,3-benzenediamine with ethylene glycol. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through recrystallization. The synthesis of ETN is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
ETN has been extensively studied for its explosive properties and has been used in various military and industrial applications. However, ETN has also been studied for its potential use in biomedical applications, including cancer therapy. ETN has been shown to have cytotoxic effects on cancer cells and has been studied as a potential chemotherapeutic agent.
properties
IUPAC Name |
3-N-[2-(3-amino-2,4,6-trinitroanilino)ethyl]-2,4,6-trinitrobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N10O12/c15-9-5(19(25)26)3-7(21(29)30)11(13(9)23(33)34)17-1-2-18-12-8(22(31)32)4-6(20(27)28)10(16)14(12)24(35)36/h3-4,17-18H,1-2,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCWKGLAXRWKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N10O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] |
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